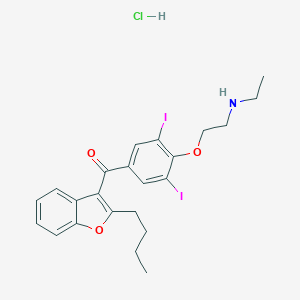

Desethyl Amiodarone Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

desethylamiodarone hydrochloride structure elucidation

Structural and Chemical Properties

The following table summarizes the key identifiers and physical properties of desethylamiodarone hydrochloride as found in the search results.

| Property | Details |

|---|---|

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone; hydrochloride [1] [2] |

| Synonyms | N-desethylamiodarone hydrochloride, Amiodarone Impurity B, LB 33020 hydrochloride [3] [1] [2] |

| CAS Number | 96027-74-6 [3] [1] [2] |

| Molecular Formula | C₂₃H₂₆ClI₂NO₃ [3] [2] |

| Molecular Weight | 653.72 g/mol [3] [1] [2] |

| Melting Point | 176-178 °C [1] [2] |

| Related CAS (Free Base) | 83409-32-9 [1] |

| SMILES | O=C(C1=C(CCCC)OC2=CC=CC=C12)C3=CC(I)=C(OCCNCC)C(I)=C3.[H]Cl [3] |

| InChI Key | OCQPMJVGWGJLLG-UHFFFAOYSA-N [1] |

| Purity | Available as a certified reference material at 1.0 mg/mL (as free base) in Methanol [4] |

Analytical Methods for Identification and Quantification

The identification and measurement of desethylamiodarone in biological matrices are crucial for therapeutic drug monitoring. Here are detailed methodologies from the literature.

High-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (HPLC–ESI-MS/MS)

This method is recognized for its high specificity and sensitivity in simultaneously determining amiodarone and desethylamiodarone in human plasma [5].

Sample Preparation: A simple solid-phase extraction (SPE) procedure provides highly efficient sample clean-up.

- Stationary Phase: Mixed-mode SPE cartridges.

- Procedure: The plasma samples are processed through the SPE, which yields excellent recoveries for analyte concentrations ranging from sub-therapeutic to toxic levels [5].

Chromatography and Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), a "gentle" technique that produces high mass-to-charge [M+H]⁺ precursor ions with minimal fragmentation.

- Measured Ions:

- Desethylamiodarone: [M+H]⁺ precursor ion at m/z 618.

- Amiodarone: [M+H]⁺ precursor ion at m/z 646.

- Internal Standard: Tamoxifen with [M+H]⁺ at m/z 372 [5].

- Detection: The use of a tandem mass spectrometer (ion trap) provides superior specificity and an improved signal-to-noise ratio compared to single-stage MS [5].

The workflow for this analytical method can be visualized as follows:

Liquid Chromatography with Solid-Phase Extraction

An earlier, simplified isocratic HPLC method demonstrates another approach for measuring the drug and its metabolite in small serum volumes.

- Sample Volume: Requires only 100 µL of serum.

- Extraction: Uses a solid-phase extraction method, which was found to save time, reduce glassware use, and improve reproducibility compared to liquid-liquid extraction.

- Performance:

- Linearity: Standard curves are linear over the concentration range found in patients.

- Sensitivity: Can measure concentrations as low as 250 µg/L (0.25 mg/L).

- Precision:

- Within-run CV: 4.0% to 5.7% for desethylamiodarone.

- Between-run CV: 5.7% for desethylamiodarone [6].

Key Insights for Researchers

- Metabolic Pathway: Desethylamiodarone is the major active metabolite of the antiarrhythmic drug amiodarone and is primarily formed by CYP3A isoenzymes [3] [2]. It is pharmacologically active and can approach or even exceed the concentration of the parent drug during long-term therapy [5].

- Analytical Significance: Due to the narrow therapeutic window and dose-dependent adverse effects of amiodarone, conscientious therapeutic drug monitoring is essential. The high specificity of LC-MS/MS methods is crucial for accurate quantification, overcoming the unreliability of older UV-based HPLC assays [5].

- Reference Materials: Certified Reference Materials (CRMs), such as spiking solutions, are available to ensure accuracy and reliability in analytical methods for therapeutic drug monitoring [4].

References

- 1. CAS 96027-74-6 Desethylamiodarone hydrochloride [bocsci.com]

- 2. Desethyl Amiodarone Hydrochloride | CAS#:96027-74-6 | Chemsrc [chemsrc.com]

- 3. N-desethylamiodarone hydrochloride [medchemexpress.com]

- 4. N-Desethylamiodarone HCl | Certified Solutions Standards [cerilliant.com]

- 5. Determination of amiodarone and desethylamiodarone in ... [sciencedirect.com]

- 6. Simplified liquid-chromatographic assay of amiodarone ... [pubmed.ncbi.nlm.nih.gov]

desethylamiodarone pharmacokinetics and metabolism pathway

Pharmacokinetic Profile of Desethylamiodarone

| Parameter | Findings / Value | Context / Conditions |

|---|---|---|

| Systemic Exposure (vs. Amiodarone) | Plasma concentrations significantly lower than parent drug [1] | After AM administration (IV or oral) in rats |

| Clearance | Significantly higher than amiodarone [1] | In rat model |

| Volume of Distribution | Large, not significantly different from amiodarone [1] | In rat model |

| Fraction of AM Converted to DEA | ~14% (IV administration); Higher after oral administration [1] | First-pass metabolism suggested; rat model |

| Bioavailability | ~17% (as preformed metabolite) [1] | Oral administration in rats |

| Tissue/Plasma Ratio (Heart) | 35 to 61 (DEA); Higher than amiodarone (12-35) [2] | Human patients on long-term therapy |

| Half-Life | Long (weeks); similar to amiodarone [3] [1] | Contributes to long-lasting effects post-discontinuation |

Metabolism and Tissue Distribution

| Aspect | Key Findings |

|---|---|

| Formation Pathway | Primarily N-dealkylation of amiodarone via CYP3A and CYP2C8 isoforms [3] [1] |

| Active Metabolite | Possesses antiarrhythmic activity similar to amiodarone [3] |

| Tissue Accumulation | Preferentially accumulates in lung, liver, thyroid, and heart [4] [5] [2] |

| Toxicity Role | Contributes to organ toxicity (e.g., pulmonary fibrosis) via apoptotic and necrotic pathways [5] |

| Major Elimination Route | Predominantly through biliary excretion [6] |

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathway of amiodarone leading to desethylamiodarone and subsequent metabolites.

Experimental Protocols for Metabolite Profiling

For researchers aiming to characterize desethylamiodarone and related metabolites, the following detailed methodology from published studies can serve as a reference.

Metabolite Identification in Human Bile using UPLC/Q-TOF MS [6]

This protocol is designed for comprehensive identification of amiodarone metabolites in human bile.

- Sample Collection: Human bile samples are obtained from patients receiving amiodarone, typically via T-tube drainage. Samples should be stored frozen at -80°C until analysis.

- Sample Preparation: Thawed bile samples are prepared using solid-phase extraction (SPE) or protein precipitation to isolate analytes. A recommended approach involves centrifuging bile and loading the supernatant onto OASIS HLB SPE cartridges, washing with water, and eluting with methanol. The eluate is evaporated to dryness under nitrogen and reconstituted in mobile phase for LC-MS analysis.

- Chromatographic Separation:

- Instrument: Ultraperformance Liquid Chromatography (UPLC) system.

- Column: Acquity UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm).

- Mobile Phase: (A) Water (0.1% formic acid); (B) Acetonitrile (0.1% formic acid).

- Gradient: Linear gradient from 5% B to 95% B over 15-20 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometric Analysis:

- Instrument: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Data Acquisition: MSE mode, which alternates between low and high collision energies to collect both precursor ion and fragment ion data in a single run.

- Data Processing: Use software to process high-resolution mass data, identify potential metabolites by mass defect filtering and isotope pattern matching, and propose structures based on fragmentation patterns.

Key Research Implications

The complex pharmacokinetics of desethylamiodarone have several critical implications for drug development and safety monitoring:

- Therapeutic Monitoring: The extensive tissue accumulation and long half-life necessitate careful therapeutic drug monitoring and awareness of prolonged effects after drug discontinuation [3] [2].

- Toxicity Mechanisms: DEA's role in cytotoxicity, particularly in lung tissue, underscores the importance of metabolite safety screening beyond the parent compound [5].

- Modeling Approaches: DEA pharmacokinetics can be utilized in innovative models, such as estimating in vivo release of amiodarone from its metabolite's plasma kinetics [7].

References

- 1. Pharmacokinetics of desethylamiodarone in the rat after its ... [academia.edu]

- 2. Amiodarone and desethylamiodarone concentrations in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Amiodarone Therapy: Updated Practical Insights [mdpi.com]

- 4. Pharmacokinetics and body distribution of amiodarone ... [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of amiodarone and desethylamiodarone ... [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Amiodarone Metabolites in Human Bile by ... [sciencedirect.com]

- 7. Estimation of the In Vivo Release of Amiodarone From ... [frontiersin.org]

DEA amiodarone metabolite formation mechanism

Enzymatic Pathway and Metabolic Mechanism

The primary mechanism for the formation of desethylamiodarone (DEA) is the N-deethylation of the parent drug, amiodarone. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

- Primary Enzyme: Research using human liver microsomes has identified CYP3A4 as the major enzyme responsible for the N-deethylation of amiodarone to DEA [1] [2]. This places amiodarone in the category of substrates for the CYP3A4 isoform.

- Metabolic Sites: While the liver is the main site of metabolism, studies note that extra-hepatic tissues, including the intestine, also contribute to DEA formation, though their metabolic capacity is considerably lower [1].

The following diagram illustrates the core metabolic pathway and the primary enzyme responsible.

The metabolic conversion of amiodarone to its major metabolite, DEA, catalyzed by the CYP3A4 enzyme.

Quantitative Kinetics and In Vitro Data

The kinetics of this metabolic conversion have been characterized in various experimental models. The table below summarizes key kinetic parameters observed in different human liver cell systems.

| Parameter | Primary Human Hepatocytes (PHH) | HepaRG Cells | Notes |

|---|---|---|---|

| Cell Uptake | Quick (within 3 hours) | Quick (within 3 hours) | Uptake is influenced by serum protein concentration and adsorption to plastic surfaces [3]. |

| Metabolic Clearance | Efficient | Higher than in PHH | Metabolic clearance in HepaRG cells increased over time, correlating with rising CYP3A4 activity [3]. |

| DEA Accumulation | Accumulates over time | Higher intracellular levels than in PHH | Significant DEA accumulation was associated with the occurrence of phospholipidosis [3]. |

| Equilibrium | Dynamic equilibrium reached in ~1 week (after multiple dosing) | Dynamic equilibrium reached in ~1 week (after multiple dosing) | Achieved after repeated administration of clinically relevant concentrations [3]. |

Experimental Models and Methodologies

The kinetic data is derived from specific and validated in vitro models that are crucial for predicting human metabolic and toxicological responses.

- Cell Models: Two primary human liver cell models are used:

- Primary Human Hepatocytes (PHH): These are gold-standard cells that maintain many innate functions of the human liver but can show significant inter-individual variability [3].

- HepaRG Cells: A differentiated hepatoma cell line that demonstrates stable metabolic enzyme expression and often shows a higher metabolic clearance for amiodarone compared to PHH [3].

- Dosing Protocols: Experiments are designed to mimic both single exposure (acute treatment) and long-term therapy (repeated treatment). Repeated dosing over days is necessary to observe the slow accumulation and reach a dynamic equilibrium between AMI and DEA, which is more reflective of clinical use [3].

- Analytical Method: The quantification of AMI and DEA in these studies is typically performed using High-Performance Liquid Chromatography (HPLC), a standard and precise method for separating and measuring compounds in biological samples [2].

The workflow for a typical in vitro kinetics study is summarized below.

General workflow for conducting in vitro kinetic studies of amiodarone metabolism in human liver cells.

Research and Clinical Implications

Understanding the formation and kinetics of DEA has direct implications for both research and clinical practice.

- In Vitro to In Vivo Extrapolation: Measuring the in vitro kinetics of AMI and DEA is critical for building biokinetic models. These models help transform in vitro concentration-effect relationships into predictions of in vivo dose-effect, improving the safety and efficacy assessment during drug development [3].

- Clinical Level Monitoring: In patients, the plasma concentration of DEA gradually increases with chronic oral amiodarone therapy. Over several months, it typically reaches a level that is about 80% of the amiodarone concentration and can sometimes exceed it [2]. One study found that in patients experiencing ventricular arrhythmias despite therapy, the mean plasma DEA level was significantly lower than the amiodarone level, suggesting a potential issue with metabolism in non-responders [2].

- Influence of Formulation and Diet: The oral bioavailability of amiodarone is variable (20-55%) [4]. A fat-rich diet is known to enhance its absorption from the gastrointestinal tract by 2.4 to 3.8-fold compared to the fasting state [2]. This is a critical factor to control for in clinical studies and to advise patients on.

References

role of CYP3A4 and CYP2C8 in desethylamiodarone metabolism

Enzymes Involved in Amiodarone N-deethylation

The metabolism of amiodarone to desethylamiodarone is a cytochrome P450-mediated reaction. Research indicates that multiple CYP isoforms contribute to this process, with CYP3A4 and CYP2C8 playing the most significant roles in humans [1]. The table below summarizes the key human CYP enzymes involved and the type of evidence available for their contribution.

| CYP Isoform | Evidence for Involvement in AM to DEA | Key Findings / Type of Study |

|---|---|---|

| CYP3A4 | Strong evidence, multiple studies | Considered a primary enzyme; evidence from chemical inhibition, cDNA-expressed systems, and correlation analysis [2] [1]. |

| CYP2C8 | Strong evidence, significant role | Identified as a major catalyst; demonstrated using relative activity factor (RAF) approach with human liver microsomes [1]. |

| CYP1A1 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |

| CYP1A2 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |

| CYP2C9 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |

| CYP2C19 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |

| CYP2D6 | In vitro evidence | Shows catalytic activity in cDNA-expressed systems [2]. |

The primary metabolic pathway of amiodarone to desethylamiodarone, catalyzed by CYP enzymes.

Quantitative Kinetic Parameters

Understanding the kinetic behavior of these enzymes is crucial for predicting metabolic clearance and potential drug-drug interactions. The following table compiles key kinetic parameters from in vitro studies.

| Enzyme System | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (Vmax/Km) (μL/min/pmol) | Notes | Source |

|---|---|---|---|---|---|

| cDNA-Expressed CYP2C8 | 13.2 | 8.08 | 0.61 | RAF-scale predicted ~60% contribution in HLM [1]. | [1] |

| cDNA-Expressed CYP3A4 | 36.8 | 8.73 | 0.24 | RAF-scale predicted ~30% contribution in HLM [1]. | [1] |

| Rat Liver Microsomes | 25.4 | 2320 (pmol/min/mg) | 91.3 (μL/min/mg) | Conformed to Michaelis-Menten kinetics [3]. | [3] |

Established Experimental Protocols

To investigate the N-deethylation of amiodarone in vitro, the following methodologies have been successfully employed.

Incubation with Human Liver Microsomes (HLM)

This is a standard system for studying metabolic stability and enzyme kinetics [1].

- Microsomal Preparation: Use a pool of human liver microsomes (e.g., 0.1-0.2 mg/mL protein concentration).

- Incubation Mix: Prepare in potassium phosphate buffer (pH 7.4). Include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide essential cofactors.

- Substrate Concentration: A range of amiodarone concentrations (e.g., 5-200 μM) is used to determine kinetic parameters. Note that adding Bovine Serum Albumin (BSA) can improve the solubility of amiodarone in aqueous buffer [1].

- Reaction: Initiate by adding the NADPH-generating system after a pre-incubation. Conduct the incubation at 37°C for a defined period (e.g., 10-60 minutes), and terminate with an organic solvent like acetonitrile.

Chemical Inhibition Studies in HLMs

This method helps identify the specific CYP isoforms involved by using selective inhibitors [1].

- CYP3A4 Inhibition: Use ketoconazole (1-3 μM) as a potent and selective chemical inhibitor.

- CYP2C8 Inhibition: Use montelukast as a selective inhibitor.

- Protocol: Pre-incubate HLM with the inhibitor for a short period before adding the substrate (amiodarone) and NADPH. The percentage of inhibition of DEA formation is calculated relative to a control incubation without the inhibitor.

Metabolism by cDNA-Expressed CYP Enzymes

This system provides direct evidence of an enzyme's capability to catalyze a reaction [2] [1].

- Enzyme Sources: Use commercially available microsomes from insect cells (e.g., baculovirus) or human lymphoblastoid cells engineered to express a single, specific human CYP enzyme (e.g., CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

- Incubation: Perform under conditions similar to HLM (same buffer, cofactors, and substrate range).

- Analysis: Measure the formation of DEA. Activity in a specific cDNA-expressed CYP system confirms that the isoform can metabolize amiodarone.

Analytical Method: HPLC-MS/MS

A robust and sensitive method is required to quantify the parent drug and its metabolite.

- Chromatography: Use a C18 reverse-phase column. A mobile phase of acetonitrile and water, often with a volatile buffer like ammonium formate, is effective.

- Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity. The specific mass transitions monitored would be for amiodarone and desethylamiodarone [4].

A general workflow for experimentally determining the enzymes involved in amiodarone metabolism.

Key Considerations for Research and Development

- Complex Inhibition Profile: While amiodarone itself is a weak inhibitor of several CYPs, its metabolite, desethylamiodarone, is a more potent and broad-spectrum inhibitor, affecting CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [2]. This contributes significantly to amiodarone's high drug-drug interaction potential.

- Regulatory Classification: From a regulatory perspective, amiodarone is recognized by the FDA as a moderate inhibitor of CYP2C9 and a weak inhibitor of CYP2D6 and CYP3A4 [5]. This official classification must be considered for clinical translation.

- Beyond N-deethylation: Desethylamiodarone undergoes further metabolism, including hydroxylation to form 3'-OH-MDEA, dealkylation to di-desethylamiodarone (DDEA), and deamination [4]. The specific CYP enzymes involved in these subsequent pathways are an area for further investigation.

References

- 1. A Significant Role of Human Cytochrome P450 2C8 in ... [sciencedirect.com]

- 2. Inhibitory effects of amiodarone and its N-deethylated ... [pmc.ncbi.nlm.nih.gov]

- 3. DETERMINATION OF THE ENZYME(S) INVOLVED IN THE ... [sciencedirect.com]

- 4. Identification and quantitation of novel metabolites ... [sciencedirect.com]

- 5. Drugs That Interact with CYP Enzymes and Transporter Systems [fda.gov]

desethylamiodarone tissue distribution and accumulation

Tissue Distribution and Accumulation

DEA accumulates in tissues to a much greater extent than in the bloodstream. The table below details its concentration and distribution relative to its parent compound, amiodarone (AD), across various tissues, based on data from human studies [1].

| Tissue | AD (μg/g) | DEA (μg/g) | AD/DEA Ratio |

|---|---|---|---|

| Liver | 391 | 2354 | 0.12 |

| Lung | 198 | 952 | 0.21 |

| Adipose Tissue | 316 | 76 | 4.2 |

| Kidneys | 57 | 262 | 0.22 |

| Heart | 40 | 169 | 0.24 |

| Muscle | 22 | 51 | 0.43 |

| Thyroid | 14 | 64 | 0.22 |

Data from rat studies after a single oral dose of amiodarone corroborates this pattern, showing the highest concentrations of DEA in the lung, liver, and adipose tissue. The tissue-to-serum concentration ratios were remarkably high, especially in the lung (500-800), indicating extensive tissue distribution and potential specific binding or uptake mechanisms in this organ [2].

Analytical Protocol for Quantification

Accurately measuring the concentrations of DEA and amiodarone in biological samples is crucial for research and therapeutic drug monitoring.

- Recommended Method: Simultaneous analysis of Digoxin, Desethylamiodarone, and Amiodarone in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3].

- Sample Preparation: The method involves optimizing sample preparation techniques, which can include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) [3].

- Key Advantages: This modern methodology is designed for high sensitivity and specificity, allowing researchers to accurately quantify these compounds even at low concentrations in complex biological matrices like serum [3].

Mechanisms of Cytotoxicity and Biological Significance

The extensive tissue accumulation of DEA is directly linked to its biological effects, which include both contributing to amiodarone's toxicity and potential therapeutic applications.

The following diagram illustrates the key cellular pathways and effects mediated by DEA accumulation:

Key cellular pathways influenced by desethylamiodarone.

- Cytotoxic Mechanisms: Research on human cells shows that while amiodarone primarily induces necrotic cell death, DEA can activate both necrotic and apoptotic pathways [4]. In human bladder cancer cells (T24), DEA induces apoptosis by collapsing the mitochondrial membrane potential, altering the Bax/Bcl-2 ratio, and activating caspase-3 [5].

- Inhibition of Cytoprotective Pathways: DEA inhibits major cytoprotective kinases like ERK and Akt, which may enhance its cell death-inducing effects [5].

- Impact on Metastatic Potential: In T24 cancer cells, DEA reduces the expression of the protein BMI1 and inhibits colony formation, suggesting it may suppress metastatic potential [5].

Research Implications

The tissue distribution and biological activity of DEA have significant implications for the use of amiodarone and future drug development.

- Contribution to Amiodarone Toxicity: The high and persistent accumulation of DEA in tissues like the lungs and liver is a major factor in amiodarone's organ toxicity, including pulmonary fibrosis [1] [4]. DEA is also implicated in drug-induced phospholipidosis, a key mechanism of toxicity [1].

- Potential for Drug Repurposing: Evidence suggests DEA has anti-cancer potential, inducing apoptosis and inhibiting proliferation in human bladder cancer cells at physiologically achievable concentrations [5]. This highlights its potential as a candidate for repurposing in oncology.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. Pharmacokinetics and body distribution of amiodarone and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of simultaneous analysis of digoxin, ... [sciencedirect.com]

- 4. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in... [pubmed.ncbi.nlm.nih.gov]

- 5. —A metabolite of... | PLOS One Desethylamiodarone [journals.plos.org]

Electrophysiological (Cardiac) Effects

DEA exerts Class I and Class III antiarrhythmic effects by blocking cardiac sodium and potassium channels. The table below summarizes its key electrophysiological actions.

| Target/Effect | Experimental Model | Key Findings | Significance |

|---|---|---|---|

| Voltage-Gated Sodium Channels (NaV1.5) | CHO cells expressing human NaV1.5 [1] | Blocks peak INa,P; Alters steady-state fast-inactivation; Increases late sodium current (INa,L) and window current [1] | Contributes to Class I antiarrhythmic action; Pro-arrhythmic potential in certain contexts [1] |

| Action Potential & ECG Parameters | In vivo rat model [2] | Concentration-dependent increases in QRS, QT, and QTc intervals; More potent than amiodarone [2] | Demonstrates potent Class I & III effects; Explains significant clinical activity of the metabolite [2] |

Anti-Cancer and Cytotoxic Effects

DEA demonstrates significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, as summarized in the table below.

| Effect | Experimental Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Inhibition of Proliferation & Metastasis | T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] | Reduced cell viability; Inhibited colony formation; Limited lung metastasis in vivo [3] [4] [5] | Cell cycle arrest in G0/G1 phase; Inhibition of pro-survival kinases Akt and ERK [3] [4] |

| Induction of Apoptosis | T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5] | Phosphatidylserine externalization; Caspase-3 activation; PARP cleavage; Shift in Bax/Bcl-2 ratio [3] [4] | Activation of both intrinsic (mitochondrial) and extrinsic apoptosis pathways [3] |

| Mitochondrial Dysfunction | Isolated rat mitochondria; MDA-MB-231 cells [5] | Collapse of mitochondrial membrane potential (ΔΨm); Induction of permeability transition (mPT); Fragmentation of network [3] [5] | Disruption of cellular energy production (reduced ATP) and release of pro-apoptotic factors [5] |

DEA's anti-cancer effects are more potent than its parent compound, amiodarone [5]. It accumulates extensively in tissues like the lungs and liver, reaching concentrations 100 to 1000 times higher than in plasma [6] [4], which may be leveraged for organ-specific cancers.

Experimental Protocols for Key Assays

For researchers aiming to study DEA's mechanisms, here are detailed methodologies for core assays from the cited literature.

Cell Viability and Proliferation (SRB Assay)

- Purpose: To determine the anti-proliferative effect of DEA [4].

- Protocol:

- Plate cells (e.g., B16-F10 at 10^5/well) in 96-well plates and culture overnight.

- Treat with a concentration range of DEA (e.g., 2.5-10 μM) for 24-72 hours.

- Terminate assay by in situ fixation with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

- Wash plates and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

- Remove unbound dye by washing with 1% acetic acid and air-dry.

- Solubilize protein-bound dye with 10 mM Tris base solution.

- Measure absorbance at 565 nm; cell number is proportional to absorbance [4].

Analysis of Apoptosis (Annexin V Staining)

- Purpose: To quantify early and late apoptosis [3] [4].

- Protocol:

- Seed cells at high density (e.g., 1 x 10^6) in regular plates and treat with DEA for 6-24 hours.

- Harvest cells and resuspend in PBS.

- Mix 100 μL of cell suspension with 100 μL of Muse Annexin V & Dead Cell reagent.

- Incubate for 20 minutes at room temperature in the dark.

- Analyze samples using a flow cytometer or Muse Cell Analyzer. The assay distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3] [4].

Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

- Purpose: To detect the collapse of ΔΨm, an early event in apoptosis [3].

- Protocol:

- Seed cells on coverslips in a 6-well plate and treat with DEA.

- Rinse coverslips with PBS and place them upside down on a microscope slide with a chamber filled with PBS containing 0.5% fetal calf serum and 5 μg/mL JC-1 dye.

- Load cells for 15 minutes at 37°C.

- Image immediately using a fluorescent microscope with appropriate filters. Healthy mitochondria with high ΔΨm display intense red J-aggregate fluorescence (590 nm emission). Depolarized mitochondria show a shift to green monomeric fluorescence [3]. A decrease in the red/green fluorescence ratio indicates loss of ΔΨm.

Metabolic Pathway and Signaling

DEA is primarily formed from amiodarone via N-deethylation catalyzed by cytochrome P450 enzymes, mainly CYP3A4 [1]. The following diagram illustrates its metabolic origin and primary pharmacodynamic pathways.

Overview of DEA's origin and multi-target pharmacodynamics.

Key Takeaways for Researchers

- Tissue Accumulation is Crucial: DEA's high volume of distribution and extensive tissue accumulation (especially in lungs, liver) underpin its effects and potential therapeutic applications [6] [4].

- Dual Therapeutic and Pro-Arrhythmic Potential: While DEA is a potent antiarrhythmic, its propensity to increase late sodium and window currents requires careful cardiac monitoring in repurposing efforts [1].

- Metabolite Superiority in Oncology Models: In multiple cancer models, DEA consistently shows equal or greater efficacy than amiodarone, supporting its development as a standalone cytostatic agent [5].

References

- 1. Effects of Amiodarone and N-desethylamiodarone on ... [frontiersin.org]

- 2. Pharmacodynamic studies of amiodarone and its active N- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Desethylamiodarone—A metabolite of amiodarone ... [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone's major metabolite, desethylamiodarone inhibits ... [journals.plos.org]

- 5. Comparison of Mitochondrial and Antineoplastic Effects ... [pmc.ncbi.nlm.nih.gov]

- 6. Deethylamiodarone - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols: HPLC-ESI-MS-MS Method for Desethylamiodarone Quantification in Human Plasma

Introduction and Clinical Relevance

Amiodarone is a potent Class III antiarrhythmic agent used extensively for treating various supraventricular and ventricular arrhythmias. The pharmacological profile of amiodarone is remarkably complex, possessing electrophysiological characteristics of all Vaughan Williams classes (I-IV), though it is primarily classified as a Class III agent. Amiodarone has a long elimination half-life ranging from 30 to 120 days, permitting once-daily dosing but complicating therapeutic monitoring. During long-term therapy, the primary metabolite desethylamiodarone (also known as mono-N-desethylamiodarone or MDEA) can approach or even exceed the concentration of the parent drug, contributing significantly to both therapeutic and toxic effects. The typical therapeutic plasma concentration range for amiodarone is 0.5 to 2.5 mg/L, with considerable inter-individual variability observed in patients administered the same dose.

The clinical need for precise quantification of both amiodarone and desethylamiodarone stems from their narrow therapeutic index and potentially severe adverse effects, which include thyroid dysfunction (both hypo- and hyperthyroidism), pulmonary fibrosis, hepatotoxicity, and various cutaneous, neurological, and gastrointestinal manifestations. Approximately 15% of patients experience adverse effects during the first year of amiodarone use, increasing to 50% during long-term treatment. Since many of these side effects are dose-dependent, conscientious therapeutic drug monitoring is essential to ensure efficacy while minimizing toxicity. The structural similarity between amiodarone and desethylamiodarone, along with their presence in complex biological matrices like plasma, necessitates highly specific analytical methods for accurate quantification, making HPLC-ESI-MS-MS the gold standard technique for this application.

HPLC-ESI-MS-MS Method Configuration

Instrumentation and Parameters

The HPLC-ESI-MS-MS system represents a sophisticated analytical platform that combines the separation power of high-performance liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The system configuration optimized for desethylamiodarone quantification consists of several integrated components that work in concert to achieve precise and reliable results.

HPLC System: The method utilizes a conventional high-performance liquid chromatography system with binary pumping capability, degasser, thermostatted autosampler, and column compartment. The separation is performed on a 5 μm Symmetry C18 column (150 × 3.0 mm internal diameter) maintained at ambient temperature. The mobile phase consists of acetonitrile-0.1% formic acid (46:54, v/v) delivered at a flow rate of 0.5 mL/min. This chromatographic condition provides optimal separation of amiodarone, desethylamiodarone, and the internal standard while minimizing matrix effects and maintaining reasonable run times.

Mass Spectrometer: The detection is performed using an ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The electrospray ionization technique is considered a "gentle" ionization method that produces abundant protonated molecules [M+H]+ with minimal fragmentation. Key MS parameters include: capillary voltage optimized for maximum response, drying gas temperature and flow rate adjusted for efficient desolvation, and collision energy parameters optimized for each specific transition. The ion trap mass analyzer provides the capability for multiple stages of mass analysis (MSn), further enhancing specificity for confirmatory analysis.

Table 1: Optimal HPLC-ESI-MS-MS Instrument Parameters for Desethylamiodarone Quantification

| Parameter | Specification | Notes |

|---|---|---|

| HPLC Column | Symmetry C18 (150 × 3.0 mm, 5 μm) | Waters Corporation |

| Mobile Phase | Acetonitrile-0.1% formic acid (46:54, v/v) | Isocratic elution |

| Flow Rate | 0.5 mL/min | Optimal for ESI compatibility |

| Injection Volume | 5-50 μL | Dependent on sensitivity requirements |

| ESI Ionization | Positive ion mode | [M+H]+ formation |

| Source Temperature | 350°C | Optimal desolvation |

| Desolvation Gas | Nitrogen (high purity) | 12 L/min flow rate |

Mass Spectrometric Detection

The mass spectrometric detection of amiodarone and its metabolite leverages the unique fragmentation patterns of these compounds to achieve highly specific quantification. In the positive electrospray ionization mode, amiodarone (molecular weight 645.3 g/mol) produces a predominant precursor ion at m/z 646 [M+H]+, while desethylamiodarone (molecular weight 617.3 g/mol) generates its primary precursor ion at m/z 618 [M+H]+. The internal standard tamoxifen produces a precursor ion at m/z 372 [M+H]+.

Fragmentation Patterns: Following ionization, precursor ions are selectively isolated in the ion trap and subjected to collision-induced dissociation (CID) using an appropriate collision energy. The major product ion for amiodarone is observed at m/z 201, representing the benzofuran moiety, while desethylamiodarone fragments to yield a product ion at m/z 201 as well. Tamoxifen, used as the internal standard, fragments to produce characteristic product ions that do not interfere with the analyte transitions. The use of Multiple Reaction Monitoring provides exceptional specificity by monitoring the transition from specific precursor ions to their characteristic product ions.

Specificity Enhancement: The combination of chromatographic retention time and specific mass transitions provides a two-dimensional confirmation of analyte identity that is far superior to single-dimensional techniques like UV detection. This specificity is particularly crucial for differentiating the analytes from potentially interfering endogenous compounds in the plasma matrix. The electrospray ionization technique is well-suited for these relatively hydrophobic compounds, providing efficient ionization and stable ion current throughout the analysis.

Table 2: Mass Spectrometric Transitions for Amiodarone and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Amiodarone | 646 | 201 | 28-32 | 100-200 |

| Desethylamiodarone | 618 | 201 | 28-32 | 100-200 |

| Tamoxifen (IS) | 372 | 129 | 15-20 | 100-200 |

Sample Preparation Protocol

Solid-Phase Extraction Procedure

The sample preparation protocol is a critical component of the analytical method, significantly impacting overall method performance, sensitivity, and reproducibility. The optimized solid-phase extraction procedure for desethylamiodarone and amiodarone from human plasma utilizes mixed-mode cation exchange cartridges (Oasis MCX) that provide both hydrophobic and ion-exchange mechanisms for selective extraction.

Step 1: Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 1 mL of plasma into a clean polypropylene tube. Add 50 μL of internal standard working solution (tamoxifen at 1 μg/mL in methanol) to each sample. Vortex mix for 30 seconds to ensure proper incorporation of the internal standard. The internal standard corrects for variability in extraction efficiency and instrument response.

Step 2: Cartridge Conditioning: Condition Oasis MCX cartridges (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to dry completely after conditioning. Apply the pretreated plasma samples to the conditioned cartridges at a flow rate not exceeding 1 mL/min. The mixed-mode sorbent retains the basic analytes through both reversed-phase and cation-exchange mechanisms.

Step 3: Washing and Elution: Wash the cartridges sequentially with 1 mL of 2% (v/v) formic acid in water and 1 mL of methanol. The acid wash removes interfering acidic and neutral compounds while the methanol wash removes additional non-polar interferences. Elute the retained analytes with 1 mL of methylene chloride-isopropanol-ammonia hydroxide (78:20:2, v/v/v) into clean collection tubes. The basic elution solvent disrupts the ion-exchange interaction while the organic components solubilize the hydrophobic analytes.

Step 4: Sample Reconstitution: Evaporate the eluents to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extracts with 100 μL of mobile phase (acetonitrile-0.1% formic acid, 46:54, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted samples to autosampler vials for analysis. The overall extraction efficiency for this procedure exceeds 89% for both amiodarone and desethylamiodarone, providing excellent recovery with minimal matrix effects.

Alternative Preparation Methods

While the solid-phase extraction method described above provides excellent clean-up and recovery, alternative sample preparation approaches may be employed depending on laboratory resources and specific application requirements.

Protein Precipitation: For high-throughput applications, protein precipitation represents a simpler, though less specific, alternative. Add 2 volumes of acetonitrile to plasma samples, vortex mix for 30 seconds, centrifuge at 10,000 × g for 10 minutes, and collect the supernatant for analysis. While this method is rapid, it provides less extensive sample clean-up and may result in more significant matrix effects.

Liquid-Liquid Extraction: Traditional liquid-liquid extraction using methyl tert-butyl ether (MTBE) or dichloromethane under basic conditions can also provide effective extraction. Adjust plasma pH to 9-10 with ammonium hydroxide, add organic solvent, vortex mix, centrifuge, and collect the organic layer. This method offers good recovery but may co-extract more interfering compounds compared to solid-phase extraction.

Method Validation and Performance Characteristics

Analytical Validation Parameters

The HPLC-ESI-MS-MS method for quantification of desethylamiodarone and amiodarone has been rigorously validated according to international guidelines for bioanalytical method validation. The validation parameters establish the method's reliability, specificity, and suitability for its intended purpose in both clinical monitoring and pharmacokinetic studies.

Linearity and Range: The method demonstrates excellent linearity over the concentration range of 0.001 to 2.5 mg/L for desethylamiodarone and 0.001 to 5.0 mg/L for amiodarone, covering subtherapeutic to toxic concentrations. The coefficient of determination (r²) typically exceeds 0.999, indicating a strong linear relationship between concentration and response. The lower limit of quantification (LLOQ) is established at 0.5 μg/L for desethylamiodarone and 1.0 μg/L for amiodarone, with accuracy and precision meeting acceptance criteria (±20%).

Accuracy and Precision: Within-run accuracy for quality control samples ranges between 95% and 108% of the target concentration, with coefficients of variation (CV) less than 8%. Between-run precision also meets acceptance criteria, with CV values typically below 10% across the quantification range. The use of a stable isotope-labeled internal standard would further improve precision but tamoxifen has demonstrated acceptable performance as a structural analog.

Specificity and Selectivity: The method exhibits high specificity with no significant interference from endogenous plasma components or commonly co-administered medications. The combination of chromatographic retention time and unique multiple reaction monitoring transitions provides a two-dimensional confirmation of analyte identity that significantly reduces the potential for false positives.

Table 3: Method Validation Summary for Desethylamiodarone and Amiodarone Quantification

| Validation Parameter | Desethylamiodarone | Amiodarone |

|---|---|---|

| Linear Range (mg/L) | 0.001-2.5 | 0.001-5.0 |

| Lower Limit of Quantification (μg/L) | 0.5 | 1.0 |

| Extraction Recovery (%) | >89% | >89% |

| Within-Run Accuracy (% of target) | 95-108% | 95-108% |

| Within-Run Precision (CV%) | <8% | <8% |

| Matrix Effect | Minimal suppression | Minimal suppression |

Stability and Robustness

Comprehensive stability assessment is essential for establishing appropriate sample handling and storage conditions. The analytes demonstrate acceptable stability under various conditions relevant to laboratory practice.

Short-Term Stability: Amiodarone and desethylamiodarone are stable in plasma for at least 24 hours at room temperature and for 72 hours at 4°C. Processed samples in the autosampper (maintained at 10°C) remain stable for at least 48 hours, allowing for batch analysis of large sample sets.

Long-Term Stability: For long-term storage, plasma samples remain stable for at least 6 months when maintained at -70°C. Freeze-thaw stability studies demonstrate no significant degradation after three complete freeze-thaw cycles when samples are thawed at room temperature and refrozen at -70°C.

Robustness: The method exhibits good robustness with respect to minor variations in mobile phase composition (±5%), flow rate (±0.05 mL/min), and column temperature (±5°C). The retention times and peak areas remain consistent across these variations, demonstrating the method's suitability for routine application in different laboratory environments.

Experimental Workflow and Protocol

The following workflow diagram illustrates the complete analytical procedure for the quantification of desethylamiodarone and amiodarone in human plasma, from sample collection to data analysis:

Applications and Implementation

Clinical and Pharmacokinetic Applications

The validated HPLC-ESI-MS-MS method for desethylamiodarone and amiodarone quantification has diverse applications in clinical pharmacology, therapeutic drug monitoring, and pharmacokinetic research.

Therapeutic Drug Monitoring: The method is ideally suited for routine therapeutic drug monitoring of patients receiving long-term amiodarone therapy. The simultaneous quantification of both parent drug and active metabolite provides a more comprehensive pharmacokinetic profile than monitoring amiodarone alone. This is particularly important given that desethylamiodarone can accumulate to concentrations equal to or exceeding those of the parent compound during chronic therapy. The method's sensitivity allows for precise quantification at the lower end of the therapeutic range, supporting dose optimization.

Pharmacokinetic Studies: The method has been successfully applied in pharmacokinetic studies investigating the complex disposition characteristics of amiodarone. The long elimination half-life (30-120 days) and extensive tissue distribution of amiodarone present unique challenges for pharmacokinetic characterization that require highly sensitive and specific analytical methods. The ability to quantify both amiodarone and desethylamiodarone simultaneously provides valuable insights into the metabolic clearance of amiodarone and the potential contribution of desethylamiodarone to overall pharmacological activity.

Drug Interaction Studies: Amiodarone is known to interact with numerous medications, and the HPLC-ESI-MS-MS method can be adapted to study these interactions. The specificity of mass spectrometric detection allows for the incorporation of additional analytes to assess potential metabolic interactions, particularly those involving the CYP450 enzymes responsible for amiodarone metabolism (primarily CYP3A4 and CYP2C8).

Troubleshooting and Optimization Tips

Successful implementation of the HPLC-ESI-MS-MS method for desethylamiodarone quantification requires attention to several potential challenges that may arise during method establishment.

Matrix Effects Assessment: Despite the efficient sample clean-up provided by solid-phase extraction, matrix effects should be rigorously evaluated during method validation. Use post-column infusion experiments to identify regions of ion suppression or enhancement, and employ matrix-matched calibration standards to compensate for any residual matrix effects. The use of a stable isotope-labeled internal standard for each analyte would provide the optimal compensation for matrix effects, though tamoxifen has proven adequate as a non-isotopic internal standard.

System Carryover Prevention: Given the potent nature of amiodarone and the need to quantify low concentrations, system carryover must be minimized. Include extensive wash steps in the autosampler needle wash program using a solvent with strong elution capability (e.g., 50:50 acetonitrile:methanol with 0.1% formic acid). Periodically inspect blank samples following high-concentration calibrators or quality control samples to confirm absence of carryover.

Chromatographic Performance Maintenance: The chromatographic performance may degrade over time due to accumulation of matrix components on the column. Implement a regular column cleaning regimen using stepped gradients of strong solvents. Monitor system suitability parameters including retention time stability, peak symmetry, and resolution between critical pairs to ensure consistent performance.

Conclusion

The HPLC-ESI-MS-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the simultaneous quantification of amiodarone and its pharmacologically active metabolite desethylamiodarone in human plasma. The method leverages the exceptional selectivity of tandem mass spectrometry with the efficient sample clean-up afforded by mixed-mode solid-phase extraction to overcome the limitations of previous methodologies that relied on less specific detection techniques.

The comprehensive validation data demonstrate that the method meets all accepted criteria for bioanalytical method validation, with excellent sensitivity, accuracy, precision, and linearity across the clinically relevant concentration range. The detailed protocols and troubleshooting guidance support successful implementation in laboratory settings engaged in therapeutic drug monitoring, clinical research, or pharmacokinetic studies.

As amiodarone continues to be widely prescribed for serious cardiac arrhythmias despite its complex pharmacokinetics and potential for serious adverse effects, the availability of reliable analytical methods for quantifying both the parent drug and its active metabolite remains essential for optimizing therapy and minimizing toxicity. The HPLC-ESI-MS-MS method described herein represents a significant advancement in our ability to monitor amiodarone therapy effectively.

Application Notes and Protocols: Solid-Phase Extraction of Desethylamiodarone from Plasma for Therapeutic Drug Monitoring

Introduction

Desethylamiodarone (DEA) is the primary pharmacologically active metabolite of the antiarrhythmic drug amiodarone (AMI). Therapeutic Drug Monitoring (TDM) of both compounds is essential in clinical practice due to amiodarone's narrow therapeutic window (0.5-2.5 mg/L) and the strong correlation between elevated plasma concentrations and serious adverse effects including thyroid dysfunction, pulmonary toxicity, and hepatic damage [1]. The extensive accumulation of DEA in plasma and tissues during long-term therapy, often approaching or exceeding parent drug concentrations, necessitates simultaneous monitoring of both compounds for comprehensive pharmacokinetic assessment and personalized dosing [2].

Sample preparation represents a critical step in bioanalysis, with solid-phase extraction (SPE) emerging as a powerful technique for isolating analytes from complex biological matrices like plasma. SPE effectively reduces matrix effects, removes interfering components, and concentrates target analytes, thereby significantly enhancing the sensitivity and specificity of subsequent chromatographic analysis [2]. These application notes provide detailed protocols for the efficient extraction of DEA from human plasma using SPE methodologies, enabling reliable quantification for TDM applications.

Methodologies and Protocols

Mixed-Mode Cation Exchange Solid-Phase Extraction

This protocol details the simultaneous extraction of both amiodarone and desethylamiodarone from human plasma using Oasis MCX mixed-mode cation exchange cartridges (1 mL, 30 mg) as described by the seminal method with modifications [2] [3].

Materials and Reagents:

- SPE Cartridges: Oasis MCX (1 mL, 30 mg) or equivalent mixed-mode cation exchange

- Internal Standard: Tamoxifen or deuterated analogs (amiodarone-D₄, desethylamiodarone-D₄)

- Solvents: HPLC-grade methanol, acetonitrile, methylene chloride, isopropanol, analytical-grade formic acid, orthophosphoric acid, ammonia solution (33%)

- Plasma Samples: Human plasma (heparin or EDTA-anticoagulated)

- Equipment: Vacuum manifold, centrifuge, evaporator (nitrogen or centrifugal), volumetric tubes, pH meter

Protocol Workflow:

Detailed Procedural Steps:

SPE Cartridge Conditioning:

- Pre-condition Oasis MCX cartridge with 1 mL methanol

- Equilibrate with 1 mL purified water

- Maintain cartridge moisture throughout process

Sample Preparation and Loading:

- Thaw plasma samples at room temperature

- Vortex-mix for 30 seconds

- Add internal standard (tamoxifen or deuterated analogs) to 0.5 mL plasma

- Acidify with 0.5 mL of 0.1 M phosphoric acid

- Load entire mixture (1 mL total) onto conditioned MCX cartridge

Washing Steps:

- Wash with 1 mL of 0.2 M phosphoric acid OR 1 mL water (pH adjusted to 3 with phosphoric acid)

- Wash with 1 mL methanol

- Ensure complete drying after washing steps

Elution:

- Elute analytes with 1 mL methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v)

- Collect eluate in clean glass tubes

Post-Extraction Processing:

- Evaporate to dryness under nitrogen stream at 40°C

- Reconstitute dry residue in 100-200 μL mobile phase

- Vortex-mix for 30 seconds

- Transfer to autosampler vials for analysis

Alternative Sample Preparation Techniques

Microextraction by Packed Sorbent (MEPS): MEPS represents a miniaturized, automated approach to sample preparation using 1-4 mg of sorbent material packed inside a syringe barrel [4].

- Sorbent: C8 or mixed-mode phases

- Sample Volume: 100-250 μL plasma

- Wash: Water (pH 3) followed by 5% methanol

- Elution: 50-100 μL methanol for direct injection

- Advantages: Reduced solvent consumption, automation compatibility, minimal sample volume requirements

Stable Isotope Dilution Approach: For highest accuracy in LC-MS/MS applications, stable isotope-labeled internal standards (amiodarone-D₄ and desethylamiodarone-D₄) provide optimal correction for extraction variability and matrix effects [5] [6].

- Internal Standards: Amiodarone-D₄ and desethylamiodarone-D₄

- Extraction: Mixed-mode SPE following similar protocol

- Benefits: Compensation for recovery variations, matrix effects, and ionization suppression

Chromatographic Separation and Detection

Liquid Chromatography Conditions:

- Column: Symmetry C18 (150 × 3.0 mm, 5 μm) or equivalent reversed-phase

- Mobile Phase: Acetonitrile - 0.1% formic acid (46:54, v/v)

- Flow Rate: 0.5 mL/min

- Temperature: Ambient (20-25°C)

- Injection Volume: 10-50 μL

Mass Spectrometry Detection:

- Ionization: Electrospray Ionization (ESI) positive mode

- Detection: Multiple Reaction Monitoring (MRM)

- Transitions: DEA m/z 618.0 → 547.0; AMI m/z 646.0 → 201.2

- Internal Standard: Tamoxifen m/z 372 → 72 or DEA-D₄ m/z 622.0 → 546.9

Method Validation Parameters

Table 1: Analytical Performance Characteristics of SPE Methods for DEA Extraction

| Validation Parameter | Performance Characteristics | Experimental Conditions |

|---|---|---|

| Linear Range | 0.01-40.0 mg/L [5] | 12 calibrators, four replicates each |

| Limit of Detection | 1.9 μg/L in plasma [5] | Signal-to-noise ratio >3:1 |

| Lower Limit of Quantification | 2.5 μg/L in plasma [5] | Signal-to-noise ratio >10:1, CV <20% |

| Extraction Recovery | 90.2% (range 80.0-94.7%) for DEA [5] | Comparison of extracted vs. unextracted samples |

| Within-Run Precision | CV <8% for quality-control samples [2] | Six replicates at three concentrations |

| Between-Run Precision | CV <8% for both compounds [5] | 12 runs over different days |

| Carry-over | <20% of LLOQ [7] | Injection of blank after high calibrator |

| Stability | 24h ambient, 72h 4°C [7] | Three freeze-thaw cycles at -20°C |

Table 2: Comparison of Sample Preparation Techniques for DEA Extraction from Plasma

| Technique | Extraction Efficiency | Advantages | Limitations |

|---|---|---|---|

| Mixed-Mode SPE | ~90% recovery [5] | Excellent clean-up, high reproducibility | Moderate solvent consumption |

| MEPS | ~60% recovery [4] | Minimal sample/solvent volume, automation | Limited sorbent capacity |

| Liquid-Liquid Extraction | 59.9-97.6% recovery [8] | Simple implementation, no columns required | Emulsion formation potential |

| Protein Precipitation | <60% recovery [4] | Rapid, minimal steps | Poor selectivity, matrix effects |

Troubleshooting and Technical Notes

Recovery Optimization:

- Maintain pH <3 during loading to ensure protonation of analytes

- Use fresh ammonia solution in elution solvent for optimal recovery

- Ensure complete drying after washing steps but avoid over-drying

Matrix Effects Mitigation:

- Use stable isotope-labeled internal standards when possible [6]

- Implement efficient washing steps (acidic followed by organic wash)

- Lot-test plasma sources for interference screening

Chromatographic Performance:

- Use column temperatures between 20-25°C for retention time stability

- Incorporate 0.1% formic acid in mobile phase to enhance ionization

- Consider longer columns (150 mm) for improved separation efficiency

Applications in Clinical Research

The validated SPE methods enable reliable quantification of DEA for various clinical applications:

Therapeutic Drug Monitoring:

- Establishing patient-specific therapeutic ranges (0.5-2.5 mg/L for AMI + DEA) [1]

- Differentiating treatment failure from suboptimal dosing

- Minimizing concentration-dependent adverse effects

Pharmacokinetic Studies:

- Assessing bioavailability and bioequivalence of formulations

- Evaluating drug-drug interaction potentials

- Investigating correlation between plasma concentrations and clinical outcomes

Toxicological Investigations:

- Identifying supratherapeutic concentrations associated with toxicity

- Monitoring metabolite accumulation during long-term therapy

- Guiding dose adjustments in special populations

Conclusion

The mixed-mode cation exchange SPE protocol provides a robust, reproducible methodology for extracting desethylamiodarone from human plasma with excellent recovery (>90%) and minimal matrix interference. When coupled with LC-MS/MS detection, this approach enables specific, sensitive quantification suitable for clinical TDM applications. The method's reliability has been demonstrated through extensive validation, confirming its suitability for routine analysis in clinical laboratories supporting personalized amiodarone therapy.

References

- 1. Therapeutic monitoring of amiodarone and ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of amiodarone and desethylamiodarone in ... [sciencedirect.com]

- 3. Determination of amiodarone and desethylamiodarone in ... [pubmed.ncbi.nlm.nih.gov]

- 4. First liquid chromatographic method for the simultaneous ... [sciencedirect.com]

- 5. Simultaneous measurement of amiodarone and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of amiodarone and ... [sciencedirect.com]

- 7. Development, validation and long-term evaluation of a ... [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid HPLC method for the simultaneous determination ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Detection of Amiodarone and Desethylamiodarone for Clinical Research and Therapeutic Drug Monitoring

Introduction and Clinical Relevance

Amiodarone, a potent class III antiarrhythmic agent, remains one of the most prescribed medications for managing both atrial and ventricular arrhythmias despite its potential for serious adverse effects. The therapeutic monitoring of amiodarone and its primary metabolite, desethylamiodarone, is critically important in clinical practice due to their narrow therapeutic index and complex pharmacokinetic profile. Amiodarone exhibits unusual pharmacokinetics with extensive tissue distribution and an exceptionally long elimination half-life ranging from 35-68 days, while desethylamiodarone demonstrates an even longer half-life of 31-110 days [1]. The active metabolite desethylamiodarone not only contributes significantly to the therapeutic effects but also to the adverse effect profile, including thyroid dysfunction through interaction with nuclear thyroid hormone receptors [2]. Therapeutic drug monitoring is therefore essential for personalized pharmacotherapy, particularly in patients undergoing surgical ablation for atrial fibrillation where maintaining sinus rhythm is crucial [3].

The structural similarity between amiodarone, desethylamiodarone, and thyroid hormones underpins one of the key mechanisms of action and toxicity. Research has demonstrated that desethylamiodarone has substantial affinity for nuclear thyroid hormone receptors across multiple tissues with KD values of 8.6 µM in lymphocytes, 35.0 µM in atrial tissue, and 26.9 µM in ventricular tissue [2]. At typical therapeutic concentrations (approximately 4 µM or 2.7 µg/mL), desethylamiodarone would partially saturate nuclear thyroid hormone receptors in cardiac tissues, providing a mechanism for the hypothyroid-like electrophysiological effects observed with amiodarone therapy [2]. Additionally, both compounds interact with cardiac ion channels, including voltage-gated sodium channels, with desethylamiodarone potentially having greater pro-arrhythmic effects under certain conditions [4].

Analytical Method Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for simultaneous quantification of amiodarone and desethylamiodarone in biological matrices due to its superior selectivity, specificity, and precision compared to immunoassays or conventional HPLC methods. The fundamental principle involves chromatographic separation followed by electrospray ionization and multiple reaction monitoring (MRM) for highly selective detection [5]. The critical analytical challenges include addressing the extensive protein binding of these compounds, managing potential matrix effects, and achieving adequate sensitivity given their relatively low therapeutic concentrations (0.5-2.5 mg/L for both compounds) [3].

Recent advances in LC-MS/MS technology have significantly improved the analysis of these compounds. The summation of MRM (SMRM) transitions approach can enhance detection sensitivity for large molecules by superimposing ion signals from multiple MRM transitions, though this technique is more beneficial for macromolecules than small molecules like amiodarone and desethylamiodarone which typically form singly charged ions [5]. For sensitivity optimization in electrospray ionization (ESI), key parameters include capillary voltage positioning, nebulizing gas flow and temperature, and desolvation conditions. Strategic optimization of these parameters can yield two to threefold sensitivity improvements [6]. The positioning of the capillary tip in relation to the sampling orifice is particularly important – at slower flow rates (e.g., 0.2-0.3 mL/min), the capillary can be positioned closer to the orifice, increasing ion plume density and improving ionization efficiency [6].

LC-MS/MS Analysis Parameters and Conditions

Chromatographic Conditions

- Column: Kinetex 2.6 µm C18 100 × 4.6 mm or equivalent reverse-phase column [7]

- Mobile Phase: Binary system consisting of:

- Mobile Phase A: Aqueous component (water with 0.1% formic acid)

- Mobile Phase B: Organic component (acetonitrile with 0.1% formic acid) [7]

- Elution Mode: Isocratic at 65:35 (B:A) ratio [7] or gradient elution based on specific method requirements

- Flow Rate: 0.5 mL/min [7]

- Injection Volume: 10-20 µL, depending on sensitivity requirements

- Column Temperature: Maintained at 30-40°C for retention time stability

- Run Time: 6-12 minutes, depending on the required throughput and separation efficiency

Mass Spectrometric Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive mode [7]

- Ion Monitoring Mode: Multiple Reaction Monitoring (MRM)

- Source Parameters:

- Capillary Voltage: 3.0-4.0 kV (optimized for specific instrument)

- Desolvation Temperature: 400-550°C (compound-dependent) [6]

- Desolvation Gas Flow: 600-800 L/hour

- Cone Gas Flow: 50-150 L/hour

- MRM Transitions:

- Dwell Time: 100-200 ms per transition to ensure sufficient data points across peaks

- Collision Energies: Optimized for each compound (typically 20-35 eV)

Table 1: Optimal MRM Transitions and Parameters for Amiodarone and Desethylamiodarone

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|

| Amiodarone | 646 | 135 | 25-30 | ESI+ |

| Desethylamiodarone | 618 | 135 | 20-25 | ESI+ |

| Internal Standard | Compound-dependent | Compound-dependent | Optimized | ESI+ |

Sample Preparation Protocols

Protein Precipitation Extraction

Protein precipitation provides a rapid, economical extraction method suitable for high-throughput applications where maximum sensitivity is not required:

- Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube

- Add 20 µL of internal standard solution (appropriate concentration in methanol or acetonitrile)

- Add 300-400 µL of precipitation solvent (methanol, acetonitrile, or 5% trichloroacetic acid) [5]

- Vortex mix for 5 minutes to ensure complete protein precipitation

- Centrifuge at 18,000 × g for 15 minutes to pellet precipitated proteins [5]

- Transfer supernatant to a clean container

- Evaporate to dryness under a gentle stream of nitrogen or in a centrifugal evaporator

- Reconstitute in 100 µL of mobile phase initial conditions (e.g., 60:40 methanol:water)

- Vortex for 3 minutes and centrifuge at 18,000 × g for 15 minutes before LC-MS/MS analysis [5]

Solid-Phase Extraction (SPE) Protocol

SPE provides superior clean-up and better recovery for low concentration samples, though it is more time-consuming:

- Condition SPE cartridge (Oasis PRiME HLB or equivalent) with 0.25 mL of 0.1% TFA in acetonitrile followed by 0.25 mL of 0.1% TFA in water [5]

- Acidify 100 µL of plasma/serum with 0.5 mL of 0.1% trifluoroacetic acid (TFA) in water

- Load sample onto conditioned SPE cartridge

- Wash cartridge twice with 0.5 mL of 0.1% TFA in water to remove interfering compounds

- Elute analytes with two applications of 0.5 mL of 0.1% TFA in 50% acetonitrile/water [5]

- Evaporate eluate to complete dryness under vacuum or nitrogen stream

- Reconstitute dried extract in 100 µL of 50:50 methanol:water containing 0.1% formic acid

- Vortex for 5 minutes and clarify by centrifugation at 18,000 × g for 5 minutes before analysis [5]

The following diagram illustrates the complete sample preparation and analysis workflow:

Method Validation and Analytical Performance

Rigorous method validation is essential to ensure reliable quantification of amiodarone and desethylamiodarone for clinical research and therapeutic drug monitoring applications. The developed LC-MS/MS methods demonstrate excellent analytical performance with validation parameters meeting regulatory standards.

Table 2: Analytical Performance Characteristics of Validated LC-MS/MS Methods

| Validation Parameter | Amiodarone Performance | Desethylamiodarone Performance | Acceptance Criteria |

|---|---|---|---|

| Linear Range | 25-2500 ng/mL [7] | 2.5-1250 ng/mL [7] | R² > 0.995 |

| LLOQ | 25 ng/mL [7] | 2.5 ng/mL [7] | Accuracy 80-120%, CV < 20% |

| Precision (CV%) | <15% at all QC levels [7] | <15% at all QC levels [7] | Within ±15% of nominal |

| Accuracy (%) | 85-115% at all QC levels [7] | 85-115% at all QC levels [7] | Within ±15% of nominal |

| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | >70% with minimal variability |

| Matrix Effects | No significant suppression/enhancement | No significant suppression/enhancement | IS normalized MF 85-115% |

The therapeutic reference range for both amiodarone and desethylamiodarone in clinical practice is generally 0.5-2.5 mg/L (approximately 0.77-3.86 µM for amiodarone and 0.81-4.04 µM for desethylamiodarone) [3]. At steady state, the serum concentration of desethylamiodarone relates to amiodarone concentration by a Michaelis-Menten type function, yielding a Km of 2.45 µmol/L for amiodarone and a maximal desethylamiodarone concentration of 3.61 µmol/L [1]. The metabolite-to-parent ratio (DEA/AMI) typically ranges from 0.5 to 2.0 in treated patients and may provide additional clinical information beyond individual drug concentrations [3].

Research Applications and Current Developments

The application of LC-MS/MS for quantifying amiodarone and desethylamiodarone extends beyond routine therapeutic drug monitoring into advanced clinical research and pharmacological studies. Recent investigations have explored the complex electrophysiological effects of both compounds, particularly their interactions with cardiac voltage-gated sodium channels. Research demonstrates that both amiodarone and desethylamiodarone alter the apparent valence of steady-state fast-inactivation and preferentially block peak conductance in mutant sodium channels (ΔKPQ) associated with Long QT Syndrome type 3 [4]. Interestingly, both compounds significantly increase late sodium currents and window currents, suggesting potential pro-arrhythmic effects that may counterbalance their therapeutic antiarrhythmic benefits [4].

Emerging research applications include:

- Pharmacogenomic Studies: Investigating the impact of genetic polymorphisms in CYP450 enzymes (particularly CYP3A4 and CYP2C8) on amiodarone metabolism and desethylamiodarone formation [4]

- Drug Interaction Studies: Examining the pharmacokinetic interactions between amiodarone and other cardiovascular medications using simultaneous quantification methods [8]

- Tissue Distribution Studies: Leveraging the high sensitivity of modern LC-MS/MS systems to quantify drug concentrations in myocardial tissue and other target organs

- Long-term Toxicity Studies: Monitoring the extraordinary accumulation of these compounds during chronic therapy, with desethylamiodarone serum elimination half-lives ranging from 31-110 days [1]

Recent methodological advances include the development of simultaneous quantification protocols for amiodarone, desethylamiodarone, and other antiarrhythmic agents like mexiletine in human plasma and serum [8]. These multiplexed assays enhance research efficiency and enable comprehensive pharmacokinetic profiling in patients receiving combination antiarrhythmic therapy. The continued refinement of LC-MS/MS technology promises further improvements in detection sensitivity, analytical throughput, and method robustness for these clinically important compounds.

Troubleshooting and Technical Considerations

Successful implementation of LC-MS/MS methods for amiodarone and desethylamiodarone analysis requires attention to several potential technical challenges:

- Matrix Effects: To minimize ionization suppression or enhancement, ensure adequate chromatographic separation of analytes from endogenous compounds. Use stable isotope-labeled internal standards when available to compensate for variability in extraction efficiency and matrix effects [6]

- Carryover: Given the lipophilic nature of these compounds, implement thorough washing steps with high organic content (e.g., 90% methanol or acetonitrile) between injections to prevent carryover in the LC system

- Retention Time Shifts: The highly organic mobile phases used for these hydrophobic compounds can lead to retention time instability. Ensure consistent mobile phase preparation and adequate column conditioning to maintain reproducibility

- Sensitivity Issues: If sensitivity declines, check ion source cleanliness and consider optimizing source parameters. For ESI, capillary position relative to the sampling orifice significantly impacts sensitivity – at 0.5 mL/min flow rate, position the capillary closer to the orifice for improved ion transmission [6]

- In-source Fragmentation: Monitor for in-source fragmentation of desethylamiodarone to amiodarone, which could lead to quantification errors. Adjust source parameters (particularly temperature and cone voltage) to minimize this phenomenon

Regular quality control procedures including the analysis of blank samples, calibration standards, and quality control samples at low, medium, and high concentrations should be implemented to ensure ongoing method reliability. Participation in external quality assessment programs when available further validates method performance in the context of clinical research applications.

References

- 1. Pharmacokinetics of Amiodarone, Desethylamiodarone ... [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of amiodarone and desethylamiodarone with ... [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic monitoring of amiodarone and ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Amiodarone and N-desethylamiodarone on ... [frontiersin.org]

- 5. Enhancement of Sensitivity and Quantification Quality in ... [pmc.ncbi.nlm.nih.gov]

- 6. LC–MS Sensitivity: Practical Strategies to Boost Your ... [chromatographyonline.com]

- 7. LC-MS Method for Determining Amiodarone and... [reference-global.com]

- 8. Development, validation and long-term evaluation of a ... [sciencedirect.com]

Application Notes and Protocols: Chromatographic Separation and Analysis of Desethylamiodarone

Introduction

Desethylamiodarone (DEA) is the primary active metabolite of the potent antiarrhythmic drug amiodarone (AM). Amiodarone itself is a Class III antiarrhythmic agent with additional properties from other classes, making it highly effective for managing various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia [1]. However, its use is complicated by a complex pharmacokinetic profile and the potential for serious extra-cardiac side effects, such as pulmonary fibrosis, thyroid dysfunction, and liver injury [1] [2]. The therapeutic drug monitoring (TDM) of both amiodarone and its metabolite is crucial due to amiodarone's large volume of distribution, exceptionally long half-life (50-60 days), and the fact that desethylamiodarone possesses antiarrhythmic activity comparable to the parent compound [1]. Furthermore, understanding the distribution of these compounds, particularly in tissues like the lungs where amiodarone tends to accumulate, is vital for investigating its toxicity profile [3] [2]. This document provides detailed chromatographic methods and protocols for the precise determination of desethylamiodarone and amiodarone in various biological matrices, supporting TDM, pharmacokinetic studies, and toxicity research.

Analytical Methods and Protocols

The following sections outline specific, validated methods for the extraction and chromatographic analysis of desethylamiodarone.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Human Plasma

This protocol, based on the first HPLC method utilizing Microextraction by Packed Sorbent (MEPS) for sample preparation, is designed for the simultaneous determination of amiodarone and desethylamiodarone in human plasma. It is characterized by its simplicity and speed, making it suitable for high-throughput TDM [4].

2.1.1. Experimental Protocol

Sample Preparation (MEPS):

- Procedure: Use a MEPS syringe (e.g., M1) packed with a C18 sorbent. Condition the sorbent with 100 µL of methanol followed by 100 µL of water. Load 100 µL of plasma sample mixed with the internal standard (Tamoxifen) onto the syringe. Wash the sorbent with 100 µL of water to remove interfering compounds. Elute the analytes (AM and DEA) with 50 µL of a mixture of acetonitrile and methanol (70:30, v/v) directly into an HPLC vial [4].

- Advantages: MEPS minimizes solvent consumption, reduces preparation time, and allows for a high number of extractions per sorbent bed.

Chromatographic Conditions:

- Column: LiChroCART Purospher Star C18 (55 mm × 4 mm, 3 µm) [4].

- Mobile Phase: 50 mM phosphate buffer with 0.1% formic acid (pH 3.1) / Methanol / Acetonitrile in a ratio of 45:5:50 (v/v/v) [4].

- Flow Rate: 1.2 mL/min (isocratic elution) [4].

- Detection: UV at 254 nm [4].

- Run Time: < 5 minutes [4].

- Injection Volume: 50 µL [4].

2.1.2. Method Validation Data [4]

| Parameter | Result for Amiodarone | Result for Desethylamiodarone |

|---|---|---|

| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.9976 | ≥ 0.9976 |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |

| Imprecision (% CV) | ≤ 6.67% | ≤ 6.67% |

| Inaccuracy (% Bias) | Within ±9.84% | Within ±9.84% |

| Mean Recovery | 58.6% - 68.2% | 58.6% - 68.2% |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Rat Plasma

For applications requiring higher sensitivity, such as detailed pharmacokinetic studies in small animal models, UPLC-MS/MS is the preferred method. This protocol allows for the simultaneous analysis of amiodarone, desethylamiodarone, and related compounds with excellent sensitivity [5].

2.2.1. Experimental Protocol

Sample Preparation (Protein Precipitation):

- Procedure: To a volume of rat plasma, add a known concentration of the internal standard (e.g., Ivabradine). Precipitate proteins by adding a sufficient volume of acetonitrile (typically a 1:3 or 1:4 plasma-to-acetonitrile ratio). Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-15,000 × g) for 5-10 minutes. Collect the clear supernatant and transfer it to an autosampler vial for analysis [5].

Chromatographic and Mass Spectrometric Conditions: